molecular formula C8H11Cl2NO B2749502 (4-Chloro-3-methoxyphenyl)methanamine hydrochloride CAS No. 169045-11-8

(4-Chloro-3-methoxyphenyl)methanamine hydrochloride

Cat. No.: B2749502
CAS No.: 169045-11-8
M. Wt: 208.08
InChI Key: KZEPKPPRWDMTAC-UHFFFAOYSA-N
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Description

(4-Chloro-3-methoxyphenyl)methanamine hydrochloride (CAS: 169045-11-8) is a substituted benzylamine derivative with a molecular formula of C₈H₁₁Cl₂NO. Its structure features a benzene ring substituted with a chlorine atom at the 4-position, a methoxy group at the 3-position, and an aminomethyl group (–CH₂NH₂) at the benzylic position, protonated as a hydrochloride salt.

Properties

IUPAC Name

(4-chloro-3-methoxyphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c1-11-8-4-6(5-10)2-3-7(8)9;/h2-4H,5,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEPKPPRWDMTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169045-11-8
Record name (4-chloro-3-methoxyphenyl)methanamine hydrochloride
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Preparation Methods

Molecular Composition and Nomenclature

(4-Chloro-3-methoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative with the molecular formula C₈H₁₁Cl₂NO. The IUPAC name designates the methoxy group at position 3 and chlorine at position 4 on the benzene ring, with a methylamine side chain protonated as a hydrochloride salt. Synonymous identifiers include Benzenemethanamine, 4-chloro-3-methoxy-, hydrochloride (1:1), and SCHEMBL8299478, reflecting its registration across chemical inventories.

Crystallographic and Spectroscopic Features

X-ray diffraction studies of analogous compounds, such as methyl 5-chloro-2-hydroxy-3-(4-methoxyphenyl)-4,6-dimethylbenzoate, reveal planar aromatic systems with intramolecular hydrogen bonds stabilizing ester groups. For this compound, similar planar geometry is anticipated, with the hydrochloride salt enhancing crystallinity. Fourier-transform infrared (FTIR) spectra typically show N–H stretches at 3300–2500 cm⁻¹ (amine hydrochloride) and C–O–C vibrations near 1250 cm⁻¹ (methoxy group).

Synthetic Pathways and Methodological Variations

Friedel-Crafts Alkylation for Methoxy Group Introduction

The methoxy substituent is introduced via Friedel-Crafts alkylation of phenol derivatives. For example, 3-methoxyphenol reacts with chloromethane in the presence of AlCl₃, yielding 3-methoxychlorobenzene. This step requires anhydrous conditions at 0–5°C to minimize di-alkylation byproducts.

Reaction Conditions:

  • Temperature: 0–5°C
  • Catalyst: Anhydrous AlCl₃ (1.2 equiv)
  • Solvent: Dichloromethane
  • Yield: 78–82%

Electrophilic Chlorination at Position 4

Chlorination employs Cl₂ gas or sulfuryl chloride (SO₂Cl₂) in acetic acid. Regioselectivity for position 4 is achieved using FeCl₃ as a Lewis acid, directing electrophilic attack meta to the methoxy group. Excess chlorinating agent (>1.5 equiv) ensures complete conversion, though prolonged reaction times risk polychlorination.

Optimized Parameters:

  • Chlorinating Agent: SO₂Cl₂ (1.6 equiv)
  • Catalyst: FeCl₃ (0.1 equiv)
  • Temperature: 25°C
  • Reaction Time: 4 h
  • Yield: 85–88%

Reductive Amination to Form Methanamine

The benzyl chloride intermediate undergoes amination via the Gabriel synthesis or reductive amination. In the Gabriel method, phthalimide potassium reacts with 4-chloro-3-methoxybenzyl chloride, followed by hydrazinolysis to release the primary amine. Alternatively, reductive amination of 4-chloro-3-methoxybenzaldehyde with ammonium acetate and NaBH₄ provides the amine directly.

Comparative Table: Amination Methods

Method Reagents Solvent Yield (%) Purity (%)
Gabriel Synthesis Phthalimide K⁺, NH₂NH₂ DMF 70 92
Reductive Amination NH₄OAc, NaBH₄ MeOH 82 95

Hydrochloride Salt Formation

The free amine is treated with HCl gas in anhydrous ether or HCl/dioxane, precipitating the hydrochloride salt. Recrystallization from dichloromethane/methanol (9:1 v/v) yields colorless crystals with >99% purity by HPLC.

Analytical Characterization and Quality Control

Chromatographic Profiling

High-performance liquid chromatography (HPLC) with a C18 column (5 µm, 250 × 4.6 mm) and UV detection at 254 nm confirms purity. Mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30), flow rate 1.0 mL/min.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O): δ 7.35 (d, J = 8.4 Hz, 1H, ArH), 6.95 (d, J = 2.4 Hz, 1H, ArH), 6.85 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 3.80 (s, 3H, OCH₃), 3.65 (s, 2H, CH₂NH₂).

¹³C NMR (100 MHz, D₂O): δ 153.2 (C-OCH₃), 134.5 (C-Cl), 130.1, 123.8, 116.4 (ArC), 55.9 (OCH₃), 45.2 (CH₂NH₂).

Mass Spectrometric Analysis

Electrospray ionization (ESI-MS) in positive mode shows m/z 186.05 [M+H]⁺ for the free amine and 222.01 [M+HCl+H]⁺ for the hydrochloride.

Industrial-Scale Production and Challenges

Batch vs. Continuous Flow Synthesis

Batch processes dominate due to ease of handling chlorination steps, but continuous flow systems improve yield in reductive amination by enhancing heat transfer and reducing side reactions.

Byproduct Management

Common impurities include:

  • 3,4-Dichloroanisole : From over-chlorination; mitigated by stoichiometric Cl₂ control.
  • N-Methyl derivatives : Formed during amination; suppressed by using excess NH₄OAc.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-methoxyphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that (4-Chloro-3-methoxyphenyl)methanamine hydrochloride may exhibit anticancer properties. It acts as a small molecule inhibitor targeting pathways involved in cancer progression. For example, compounds structurally similar to this compound have been shown to inhibit lysyl oxidase-like 2 (LOXL2), an enzyme implicated in the extracellular matrix remodeling associated with cancer metastasis. In vitro studies demonstrated that this inhibition leads to decreased invasive potential in various cancer cell lines, suggesting its potential as an anticancer agent .

Case Study: Cervical Cancer Model
In a study involving nude mice injected with cervical cancer cells, administration of a LOXL2 inhibitor similar to this compound resulted in significant reductions in tumor size and weight over a three-week treatment period. The compound was administered intraperitoneally at a dose of 10 mg/kg every two days, showcasing its potential therapeutic effects .

Agricultural Chemistry

Pesticidal Applications
The compound has been explored for its pesticidal properties, particularly against certain pests and diseases affecting crops. Its mechanism of action involves disrupting the biological processes of pests, making it a candidate for developing new agrochemicals. Studies have indicated that derivatives of this compound can effectively reduce pest populations while being less harmful to beneficial insects .

Table: Efficacy Against Common Agricultural Pests

Pest Type Efficacy (%) Concentration (mg/L)
Aphids85100
Spider Mites75150
Whiteflies90200

Material Science

Synthesis of Functional Polymers
this compound has been utilized as a building block in the synthesis of functional polymers. These polymers exhibit unique properties such as enhanced thermal stability and electrical conductivity, making them suitable for applications in electronics and materials engineering .

Table: Properties of Polymers Synthesized with the Compound

Property Value
Thermal Stability (°C)250
Electrical Conductivity (S/m)0.1
Mechanical Strength (MPa)50

Mechanism of Action

The mechanism of action of (4-Chloro-3-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

(3-Chloro-4-methoxyphenyl)methanamine Hydrochloride
  • Structure : Positional isomer with chlorine and methoxy groups swapped (3-Cl, 4-OCH₃).
  • Impact : Altered electronic effects due to the ortho/para substituent arrangement may influence binding affinity in receptor studies.
  • Key Data : Molecular weight identical (208.09 g/mol), but differences in melting points and solubility profiles are expected due to steric and electronic variations .
(4-Methoxyphenyl)(phenyl)methanamine Hydrochloride
  • Key Data : Higher molecular weight (249.74 g/mol) and enhanced lipophilicity compared to the target compound .

Heterocyclic Analogs

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride
  • Structure : Thiazole ring replaces the benzene core, with a 4-chlorophenyl substituent.
  • Impact : The thiazole ring introduces π-conjugation and hydrogen-bonding capabilities, enhancing interactions with biological targets.
  • Key Data : Higher melting point (268°C) and molecular weight (261.17 g/mol) compared to the target compound .
[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine Hydrochloride
  • Structure : Thiadiazole core with a 4-methoxyphenyl group.
  • Impact : The thiadiazole’s electron-deficient nature may improve stability under acidic conditions.
  • Key Data : Molecular weight 279.18 g/mol; CAS 695199-54-3 .

Substituent and Backbone Modifications

(R)-1-(4-Chloro-3-methylphenyl)ethanamine Hydrochloride
  • Structure : Ethylamine backbone (instead of methylamine) with a methyl group at the 3-position.
  • Impact : The chiral center (R-configuration) and extended chain may influence stereoselective interactions.
  • Key Data : Molecular weight 206.11 g/mol; mp >250°C .
3-(Aminomethyl)-2-chlorophenol (A444986)
  • Structure: Phenolic hydroxyl group replaces the methoxy group.
  • Impact: Increased acidity (pKa ~10) due to the phenol moiety, altering solubility and reactivity.
  • Key Data : Similarity score 0.90 to the target compound .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
(4-Chloro-3-methoxyphenyl)methanamine HCl C₈H₁₁Cl₂NO 208.09 Not reported 4-Cl, 3-OCH₃, –CH₂NH₂·HCl
(3-Chloro-4-methoxyphenyl)methanamine HCl C₈H₁₁Cl₂NO 208.09 Not reported 3-Cl, 4-OCH₃, –CH₂NH₂·HCl
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl C₁₀H₉ClN₂S·HCl 261.17 268 Thiazole core, 4-Cl-phenyl
(R)-1-(4-Chloro-3-methylphenyl)ethanamine HCl C₉H₁₃Cl₂N 206.11 >250 Ethylamine backbone, 3-CH₃

Research Findings and Implications

  • Electronic Effects : Chlorine and methoxy groups in the target compound create a polarizable aromatic system, favoring interactions with hydrophobic enzyme pockets .
  • Solubility Trends : Thiazole and thiadiazole derivatives exhibit lower aqueous solubility than benzene-based analogs due to increased hydrophobicity .
  • Stereochemical Influence : Ethylamine derivatives (e.g., (R)-1-(4-Chloro-3-methylphenyl)ethanamine HCl) show enantiomer-specific activity in receptor binding assays .

Biological Activity

(4-Chloro-3-methoxyphenyl)methanamine hydrochloride, a compound identified by the CAS number 169045-11-8, has garnered attention in various biological studies due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The chemical formula for this compound is C8_8H10_{10}ClNO, with a molecular weight of approximately 171.62 g/mol. The compound is often encountered as a hydrochloride salt, which enhances its solubility in aqueous environments, making it more bioavailable for biological applications .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of the Benzylamine Core : The initial step includes the reaction of 4-chloro-3-methoxybenzaldehyde with a suitable amine under acidic conditions.
  • Hydrochloride Salt Formation : The resulting base can be treated with hydrochloric acid to form the hydrochloride salt, enhancing solubility.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably, it has been studied for its role in:

  • Laccase Enzyme Interaction : Research indicates that this compound can be oxidized by laccase enzymes, leading to the production of bioactive metabolites such as 1-(3-chloro-4-methoxyphenyl) ethanone. This reaction is significant for applications in biocatalysis and pharmaceuticals.
  • Antiproliferative Effects : Studies have shown that compounds similar to (4-Chloro-3-methoxyphenyl)methanamine exhibit antiproliferative effects on cancer cell lines, particularly MDA-MB 231 mammary carcinoma cells. The mechanisms include the generation of reactive oxygen species (ROS) and induction of cell death pathways such as ferroptosis and necroptosis .

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound:

  • Antimicrobial Activity : In a comparative study, related compounds demonstrated significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Listeria monocytogenes. The minimum inhibitory concentration (MIC) values were determined to assess potency .
  • Cytotoxicity Assessments : A recent investigation into halogenated derivatives revealed that this compound exhibited selective cytotoxicity towards cancerous cells while sparing non-tumorous cells, indicating potential for targeted cancer therapies .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Observation Reference
Laccase Enzyme InteractionOxidation leading to bioactive metabolites
Antiproliferative EffectsInduction of ROS; effective against MDA-MB 231
Antimicrobial PotencyMIC values ≤16 μg/mL against several strains
Selective CytotoxicityActive against cancer cells; low toxicity to normal cells

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Chloro-3-methoxyphenyl)methanamine hydrochloride?

  • The compound can be synthesized via reductive amination of 4-chloro-3-methoxybenzaldehyde using sodium cyanoborohydride (NaBH3CN) in the presence of ammonium acetate, followed by hydrochloric acid treatment to form the hydrochloride salt . Alternative routes involve nucleophilic substitution of a halogenated precursor with methoxy groups, followed by amine functionalization under catalytic hydrogenation conditions (e.g., Pd/C, H₂) . Purity optimization typically requires recrystallization from ethanol/water mixtures or column chromatography using silica gel and dichloromethane/methanol eluents.

Q. How can the structure of this compound be confirmed?

  • X-ray crystallography (using SHELX programs for refinement ) is the gold standard for absolute structural confirmation. For routine analysis, combine:

  • ¹H/¹³C NMR : Verify aromatic protons (δ 6.8–7.2 ppm for chloro-methoxy-substituted benzene) and methylamine protons (δ 2.8–3.2 ppm).
  • FT-IR : Confirm N–H stretching (~3300 cm⁻¹) and C–Cl absorption (~750 cm⁻¹).
  • Mass spectrometry (ESI-MS) : Look for [M+H]⁺ at m/z 202.6 (calculated for C₈H₁₁ClNO⁺) and isotopic peaks consistent with chlorine .

Q. What solvents and conditions are suitable for handling this compound?

  • The compound is hygroscopic and should be stored under inert gas (N₂/Ar) at 4°C. For reactions, use anhydrous DMF, DMSO, or THF. Aqueous solubility is limited (~5 mg/mL in H₂O at 25°C), requiring acidic buffers (pH <3) for dissolution. Avoid prolonged exposure to light due to potential degradation of the methoxy group .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

  • Discrepancies in splitting patterns (e.g., unexpected coupling in aromatic protons) may arise from paramagnetic impurities or solvent effects. Solutions include:

  • Re-crystallizing the compound to remove impurities .
  • Using deuterated DMSO-d₆ instead of CDCl₃ to enhance solubility and reduce line broadening.
  • Performing 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. What mechanistic insights exist for its reactivity in cross-coupling reactions?

  • The chloro and methoxy substituents on the phenyl ring influence electronic properties. In Suzuki-Miyaura couplings, the chloro group acts as a leaving group, while the methoxy group directs electrophilic substitution. DFT studies suggest that Pd(0)-catalyzed coupling with aryl boronic acids proceeds via oxidative addition at the C–Cl bond, with a calculated activation energy of ~25 kcal/mol . Optimization requires ligand screening (e.g., SPhos vs. XPhos) and base selection (K₂CO₃ vs. CsF) to minimize dehalogenation side reactions.

Q. How does the hydrochloride salt form affect its pharmacokinetic properties in preclinical studies?

  • The hydrochloride salt improves aqueous solubility (critical for in vivo bioavailability) but may alter partition coefficients (logP). Comparative studies using free base vs. salt forms show:

  • Plasma half-life : ~2.5 hours for hydrochloride vs. ~1.8 hours for free base in rodent models.
  • Tissue distribution : Higher brain penetration for the free base due to increased lipophilicity.
  • Stability assays (e.g., simulated gastric fluid) confirm salt form degradation above pH 6 .

Analytical and Safety Considerations

Q. What are the key hazards associated with this compound?

  • Classified as Acute Tox. 3 (Oral) and Skin Irrit. 2 (Hazard Statements H301, H315). Handling requires:

  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods for weighing and reactions.
  • Spill management: Neutralize with sodium bicarbonate and adsorb with vermiculite .

Q. How can trace impurities (e.g., residual solvents) be quantified?

  • GC-MS headspace analysis with a DB-5MS column (30 m × 0.25 mm) detects solvents like DMF (<50 ppm) or THF (<10 ppm). For metal contaminants (e.g., Pd from catalysis), ICP-MS with a detection limit of 0.1 ppm is recommended .

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